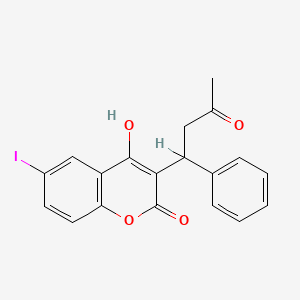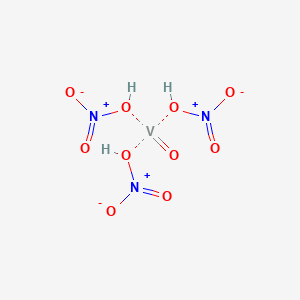
Vanadium, trinitratooxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium, trinitratooxo- is a chemical compound with the formula N₃O₁₀V. It is a vanadium-based compound that features three nitrate groups and one oxo group. Vanadium compounds are known for their diverse oxidation states and catalytic properties, making them valuable in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of vanadium, trinitratooxo- typically involves the reaction of vanadium pentoxide (V₂O₅) with nitric acid (HNO₃). The reaction conditions often require controlled temperatures and concentrations to ensure the formation of the desired product. Industrial production methods may involve the use of vanadium-containing ores and subsequent chemical processing to extract and purify the compound.
Analyse Des Réactions Chimiques
Vanadium, trinitratooxo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often involving reagents like zinc or hydrogen gas.
Substitution: The nitrate groups can be substituted with other ligands under specific conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like zinc. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Vanadium, trinitratooxo- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Vanadium compounds have been studied for their potential therapeutic effects, including anti-diabetic and anti-cancer properties.
Medicine: Research is ongoing to explore the use of vanadium compounds in treating diseases like diabetes and cancer.
Industry: It is used in the production of specialty alloys and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of vanadium, trinitratooxo- involves its ability to undergo redox reactions, which can influence various biochemical pathways. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and modulating glucose metabolism. They can also generate reactive oxygen species, which can have both therapeutic and toxic effects depending on the context.
Comparaison Avec Des Composés Similaires
Vanadium, trinitratooxo- can be compared with other vanadium compounds such as vanadyl sulfate (VOSO₄) and ammonium metavanadate (NH₄VO₃). These compounds share similar redox properties and catalytic activities but differ in their specific applications and reactivity. Vanadyl sulfate is commonly used in biological studies for its insulin-mimetic properties, while ammonium metavanadate is often used in industrial catalysis.
References
- Introduction: Vanadium, Its Compounds and Applications
- Vanadium compounds - Wikipedia
- Vanadium, trinitratooxo- - NIST Chemistry WebBook
- Recent Progress in the Applications of Vanadium-Based Oxides on Energy Storage
- Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus
Propriétés
Numéro CAS |
16017-37-1 |
|---|---|
Formule moléculaire |
H3N3O10V |
Poids moléculaire |
255.98 g/mol |
Nom IUPAC |
nitric acid;oxovanadium |
InChI |
InChI=1S/3HNO3.O.V/c3*2-1(3)4;;/h3*(H,2,3,4);; |
Clé InChI |
WACVYRJVJFZPEW-UHFFFAOYSA-N |
SMILES canonique |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



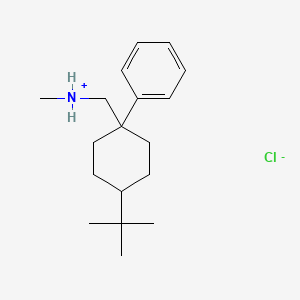

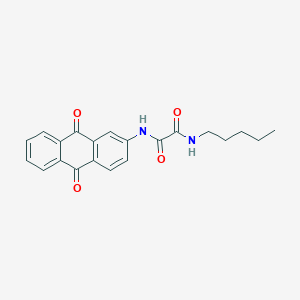
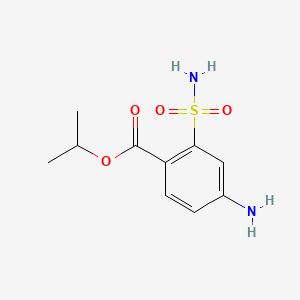
![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
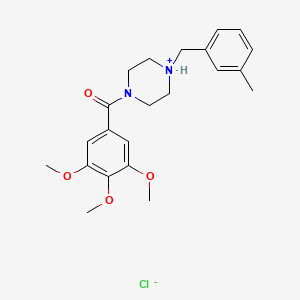
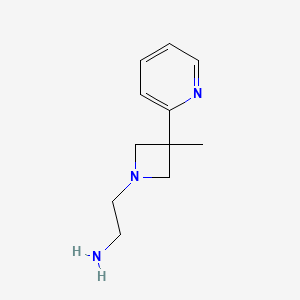

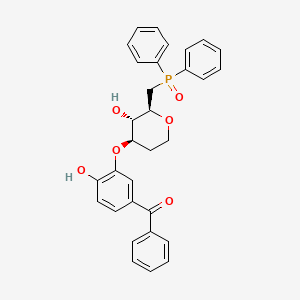
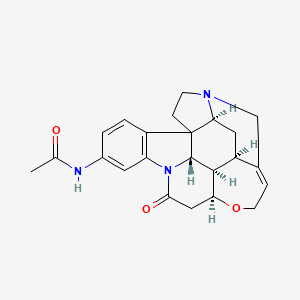
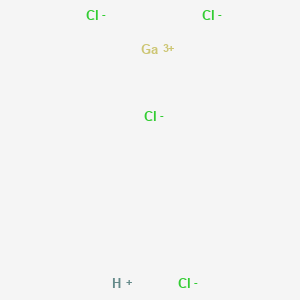
![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)
